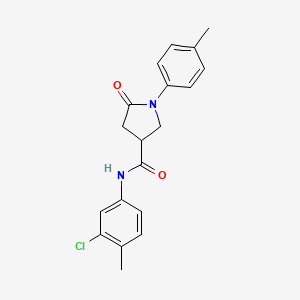![molecular formula C18H14ClF3N2O3 B11651696 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B11651696.png)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H14ClF3N2O3 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is:
-
Formation of the Pyrrolidine-2,5-dione Core:
Starting Materials: Succinic anhydride and an appropriate amine.
Reaction Conditions: The reaction is carried out under reflux in a suitable solvent like toluene or xylene, often in the presence of a catalyst such as p-toluenesulfonic acid.
-
Introduction of the 4-Chloro-3-(trifluoromethyl)phenyl Group:
Starting Materials: The pyrrolidine-2,5-dione intermediate and 4-chloro-3-(trifluoromethyl)phenylboronic acid.
Reaction Conditions: This step typically involves a Suzuki-Miyaura coupling reaction, using a palladium catalyst and a base like potassium carbonate in a solvent such as ethanol or water.
-
Attachment of the 4-Methoxyphenylamino Group:
Starting Materials: The intermediate from the previous step and 4-methoxyaniline.
Reaction Conditions: This step can be achieved through nucleophilic substitution, often under basic conditions using a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Halogen atoms can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity, while the pyrrolidine-2,5-dione core provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-aminopyrrolidine-2,5-dione
- 1-[4-Methoxyphenyl]-3-[(4-chlorophenyl)amino]pyrrolidine-2,5-dione
Comparison: Compared to similar compounds, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features can enhance its biological activity and selectivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H14ClF3N2O3 |
|---|---|
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14ClF3N2O3/c1-27-12-5-2-10(3-6-12)23-15-9-16(25)24(17(15)26)11-4-7-14(19)13(8-11)18(20,21)22/h2-8,15,23H,9H2,1H3 |
InChI-Schlüssel |
PZUDUYKROFMHFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11651622.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651624.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11651628.png)

![17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11651636.png)

![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651657.png)


![2-cyclopropyl-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B11651674.png)
![Ethyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651679.png)
![3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11651687.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11651688.png)
